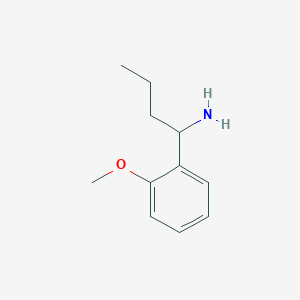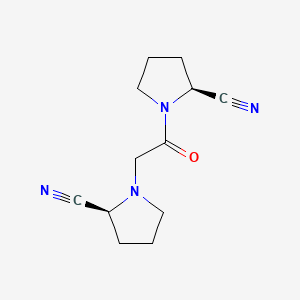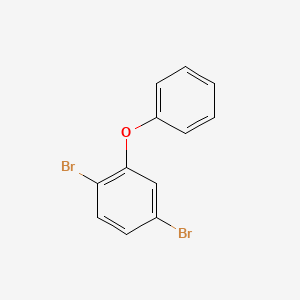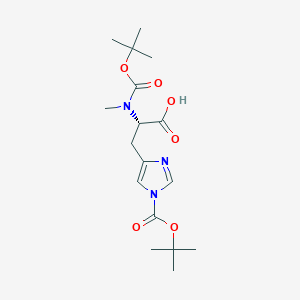
Boc-N-Me-His(Boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-N-Me-His(Boc)-OH: is a derivative of histidine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the imidazole ring of histidine. This compound is often used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Histidine: The synthesis begins with the protection of the amino group of histidine using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Methylation: The imidazole ring of histidine is methylated using methyl iodide in the presence of a base like sodium hydride.
Second Boc Protection: The imidazole nitrogen is then protected with another Boc group using Boc anhydride.
Industrial Production Methods: Industrial production of Boc-N-Me-His(Boc)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: Boc-N-Me-His(Boc)-OH undergoes deprotection reactions where the Boc groups are removed using mild acids like trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
Major Products Formed:
Deprotected Histidine Derivatives: Removal of Boc groups yields N-methyl-histidine.
Peptide Chains: Coupling reactions result in the formation of peptide bonds, extending the peptide chain.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-N-Me-His(Boc)-OH is widely used in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Biology:
Enzyme Studies: The compound is used in the study of enzyme mechanisms, particularly those involving histidine residues.
Medicine:
Drug Development: It serves as a building block in the synthesis of peptide-based drugs.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
Mechanism:
Deprotection: The Boc groups are removed under acidic conditions, exposing the reactive amino and imidazole groups.
Coupling: The exposed groups participate in nucleophilic substitution reactions to form peptide bonds.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound targets carboxyl groups of other amino acids or peptides, facilitating the formation of peptide bonds.
Comparison with Similar Compounds
Boc-His(Boc)-OH: Similar in structure but lacks the methyl group on the imidazole ring.
Fmoc-His(Boc)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Uniqueness:
Stability: Boc-N-Me-His(Boc)-OH offers enhanced stability due to the presence of Boc groups.
Ease of Deprotection: The Boc groups can be removed under mild conditions, making it suitable for sensitive peptide synthesis.
Properties
Molecular Formula |
C17H27N3O6 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22)/t12-/m0/s1 |
InChI Key |
OMDHNZXOCLBECO-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)
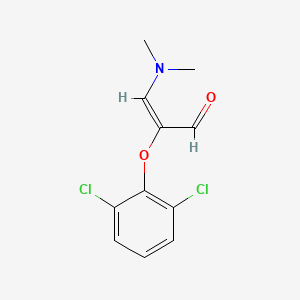

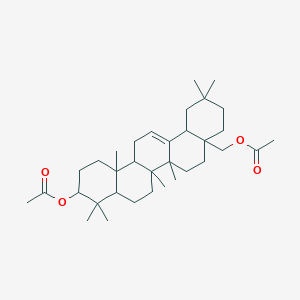
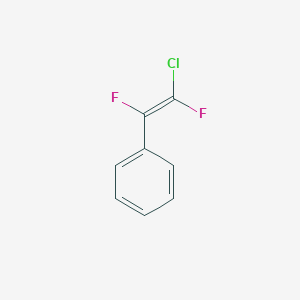
![3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)

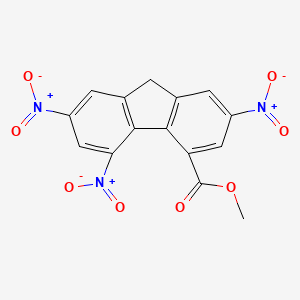
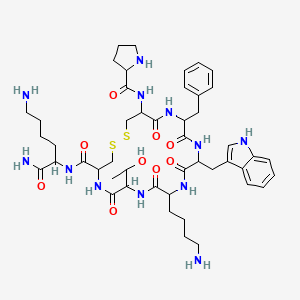

![2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)
